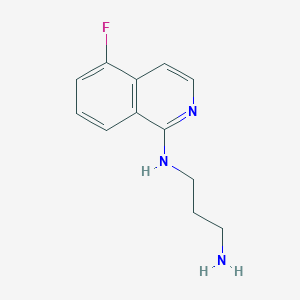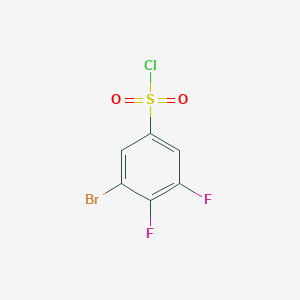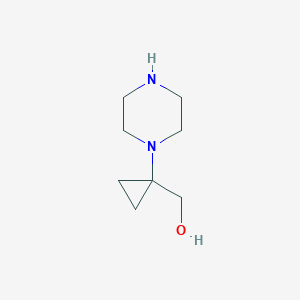
(1-(Piperazin-1-yl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Piperazin-1-yl)cyclopropyl)methanol is a chemical compound that features a cyclopropyl group attached to a methanol moiety, with a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with piperazine under specific conditions. One common method includes:
Cyclopropylmethanol and Piperazine Reaction: Cyclopropylmethanol is reacted with piperazine in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Piperazin-1-yl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of piperazine derivatives.
Applications De Recherche Scientifique
(1-(Piperazin-1-yl)cyclopropyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with different biomolecules.
Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (1-(Piperazin-1-yl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares the piperazine and cyclopropyl groups but has additional functional groups that confer different properties.
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate: Another similar compound with a piperazine ring and cyclopropyl group, used in different applications.
Uniqueness
(1-(Piperazin-1-yl)cyclopropyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
(1-piperazin-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C8H16N2O/c11-7-8(1-2-8)10-5-3-9-4-6-10/h9,11H,1-7H2 |
Clé InChI |
JXZTVYWZMIJWJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


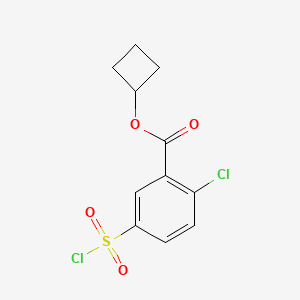
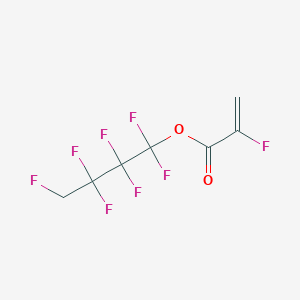
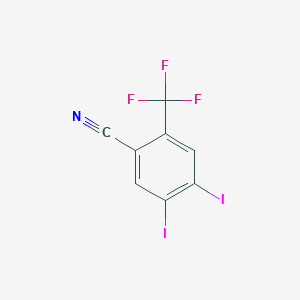

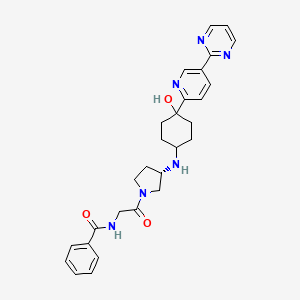
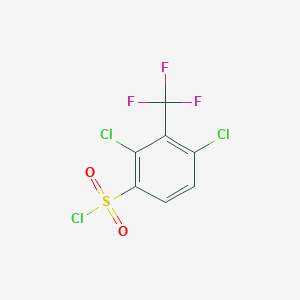
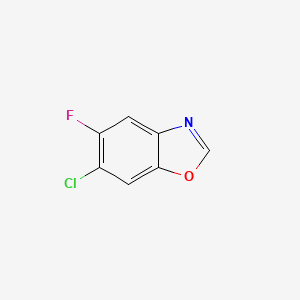
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


